Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate
Description
Ethyl 7-chlorobenzo[d][1,3]dioxole-5-carboxylate is a halogenated derivative of the benzo[d][1,3]dioxole carboxylate ester family. The parent compound, ethyl benzo[d][1,3]dioxole-5-carboxylate (CAS 6951-08-2, molecular formula C₁₀H₁₀O₄, molecular weight 194.18), features a 1,3-dioxole ring fused to a benzene ring, with an ethyl ester substituent at position 5 . The 7-chloro derivative introduces a chlorine atom at position 7, altering electronic properties and reactivity.
The benzo[d][1,3]dioxole scaffold is widely utilized in medicinal and synthetic chemistry due to its stability and ability to modulate electronic environments. Substituents like chlorine or methoxy groups at position 7 influence molecular interactions, solubility, and biological activity.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
ethyl 7-chloro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5H2,1H3 |
InChI Key |
JODDASPEOSHSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chlorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 7-chlorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes, leading to altered cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The introduction of substituents at position 7 significantly impacts molecular weight, polarity, and physical states. Key comparisons include:
Table 1: Physicochemical Properties of Benzo[d][1,3]dioxole-5-carboxylate Derivatives
*Inferred data due to lack of direct experimental evidence.
- Electron-Withdrawing vs. Electron-Donating Groups : The 7-chloro substituent (electron-withdrawing) reduces electron density on the aromatic ring compared to the 7-methoxy group (electron-donating) in methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate . This difference affects reactivity in electrophilic substitutions and hydrolysis rates of the ester group.
- Melting Points : Bulky or polar substituents (e.g., fluorosulfonyl in ) increase melting points due to enhanced intermolecular forces.
Spectral Characteristics
Nuclear magnetic resonance (NMR) data highlight substituent-induced shifts in aromatic proton environments:
Table 2: Key ¹H NMR Signals of Selected Derivatives
- Chlorine Substitution : A 7-chloro group is expected to deshield adjacent protons, causing downfield shifts compared to the parent compound. For example, in methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate , the methoxy group at position 7 results in simplified coupling patterns due to symmetry.
Biological Activity
Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, highlighting research findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole ring system with a chlorine atom at the 7-position and an ethyl ester at the carboxylic acid position. Its molecular formula is , with a molecular weight of approximately 232.61 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds in the benzo[d][1,3]dioxole family have shown promising antimicrobial properties. This compound may exhibit similar activities against a range of pathogens .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. For instance, related compounds have shown significant effects on breast cancer cell lines, indicating potential therapeutic applications .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways. This modulation can lead to various physiological effects, including apoptosis in cancer cells .
- Oxidative Stress Induction : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant for compounds that generate reactive oxygen species (ROS) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-Chlorobenzo[d][1,3]dioxole-5-carboxylate | Chlorine at position 6 | Varies; potential antimicrobial effects |
| Methyl 6-Bromobenzo[d][1,3]dioxole-5-carboxylate | Bromine instead of chlorine | Antimicrobial and anticancer potential |
| Ethyl 7-Fluorobenzo[d][1,3]dioxole-5-carboxylate | Fluorine substitution | Enhanced reactivity and bioactivity |
The presence of different halogens (chlorine vs. bromine vs. fluorine) significantly influences the chemical reactivity and biological activity of these compounds. For instance, fluorinated derivatives often exhibit increased lipophilicity and altered electronic properties that enhance their interaction with biological targets .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Studies : In vitro studies demonstrated that certain derivatives inhibited the proliferation of breast cancer cell lines (MCF-7 and SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM . These findings indicate a potential role for this compound in cancer therapy.
- Antimicrobial Testing : The compound's structural analogs have been screened against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated varying degrees of inhibition, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
